molecular formula C9H10ClN3O4S B12676292 Methyl (Z)-2-(chloroacetamido)-alpha-(methoxyimino)thiazol-4-acetate CAS No. 65243-10-9

Methyl (Z)-2-(chloroacetamido)-alpha-(methoxyimino)thiazol-4-acetate

Cat. No.: B12676292
CAS No.: 65243-10-9
M. Wt: 291.71 g/mol
InChI Key: DSUKGTNPMZEBAZ-QPEQYQDCSA-N
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Description

Methyl (Z)-2-(chloroacetamido)-α-(methoxyimino)thiazol-4-acetate (CAS: 2605-67-6, EINECS: 214-305-3) is a thiazole-based compound characterized by a chloroacetamido group at the 2-position and a methoxyimino moiety at the α-position of the thiazole ring . Its molecular formula is C₉H₁₀ClN₃O₄S, with a molecular weight of 291.71 g/mol. This compound is a key intermediate in synthesizing third-generation cephalosporins, such as cefdinir, where it acts as an acylating agent to introduce the (Z)-methoxyimino group—a critical feature for β-lactamase resistance .

The Z-configuration of the methoxyimino group is essential for biological activity, as it enhances steric protection of the β-lactam ring against enzymatic degradation . The compound is synthesized via a multi-step process involving oximation, methylation, chlorination, and cyclization, with reported yields exceeding 95% for intermediate steps and final product purity ≥99% .

Properties

CAS No.

65243-10-9

Molecular Formula

C9H10ClN3O4S

Molecular Weight

291.71 g/mol

IUPAC Name

methyl (2Z)-2-[2-[(2-chloroacetyl)amino]-1,3-thiazol-4-yl]-2-methoxyiminoacetate

InChI

InChI=1S/C9H10ClN3O4S/c1-16-8(15)7(13-17-2)5-4-18-9(11-5)12-6(14)3-10/h4H,3H2,1-2H3,(H,11,12,14)/b13-7-

InChI Key

DSUKGTNPMZEBAZ-QPEQYQDCSA-N

Isomeric SMILES

COC(=O)/C(=N\OC)/C1=CSC(=N1)NC(=O)CCl

Canonical SMILES

COC(=O)C(=NOC)C1=CSC(=N1)NC(=O)CCl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (Z)-2-(chloroacetamido)-alpha-(methoxyimino)thiazol-4-acetate typically involves the following steps:

    Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors such as α-haloketones and thioureas.

    Introduction of the Chloroacetamido Group: This step involves the reaction of the thiazole intermediate with chloroacetyl chloride in the presence of a base like triethylamine.

    Methoxyimino Group Addition:

Industrial Production Methods

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the chloroacetamido group.

    Oxidation and Reduction: The thiazole ring can participate in oxidation and reduction reactions, altering its electronic properties.

    Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or amines can be used.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

Major Products

    Substitution Products: Depending on the nucleophile, various substituted thiazole derivatives can be formed.

    Oxidation Products: Oxidized thiazole derivatives.

    Hydrolysis Products: The corresponding carboxylic acid and alcohol.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl (Z)-2-(chloroacetamido)-alpha-(methoxyimino)thiazol-4-acetate involves its interaction with specific molecular targets. The chloroacetamido group can form covalent bonds with nucleophilic sites in proteins, potentially inhibiting their function. The thiazole ring can interact with various enzymes and receptors, modulating their activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally analogous compounds share the (methoxyimino)acetate backbone but differ in substituents, stereochemistry, and applications. Below is a detailed comparison:

Table 1: Structural and Functional Comparison

Compound Name / ID Molecular Formula Key Substituents Configuration Application/Significance Reference
Methyl (Z)-2-(chloroacetamido)-α-(methoxyimino)thiazol-4-acetate C₉H₁₀ClN₃O₄S Chloroacetamido, methoxyimino Z Cephalosporin intermediate (e.g., cefdinir), β-lactamase resistance
Ethyl (Z)-2-formamido-α-(methoxyimino)thiazol-4-acetate (CAS: 66340-98-5) C₉H₁₁N₃O₄S Formamido, methoxyimino Z Pharmaceutical intermediate; lower toxicity compared to chloroacetamido derivatives
Kresoxim-methyl (CAS: 143390-89-0) C₁₈H₁₉NO₄ Phenoxy-methyl, methoxyimino E Agricultural fungicide (Strobilurin class); targets fungal mitochondrial respiration
490-M19 C₁₃H₁₅N₃O₅S 2-Methylphenoxymethyl, hydroxyimino E Anticancer research; modulates kinase activity
MAEM (Methyl 2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)ethanoate) C₇H₉N₃O₃S Amino-thiazole, methoxyimino Z Cephalosporin acylating agent; superior crystallinity vs. ethyl analogs

Key Findings from Comparative Studies

Biological Activity: The Z-configuration in methoxyimino derivatives is critical for antibiotic efficacy, as seen in cephalosporins like cefdinir. In contrast, E-isomers (e.g., kresoxim-methyl) are preferred in fungicides due to enhanced photostability and binding to fungal cytochrome bc1 complexes . Chloroacetamido derivatives exhibit higher reactivity in acylation reactions compared to formamido analogs (e.g., 66340-98-5), but they pose greater toxicity risks during synthesis .

Synthetic Efficiency: Methyl (Z)-2-(chloroacetamido)-α-(methoxyimino)thiazol-4-acetate achieves a 95.4% yield in cyclization steps using triphosgene, a safer chlorinating agent vs. traditional phosgene . Ethyl analogs (e.g., 66340-98-5) show lower boiling points (384.8°C vs. >400°C for methyl derivatives), impacting industrial scalability .

Thermodynamic Stability: Methoxyimino-thiazole compounds with bulky substituents (e.g., phenoxymethyl in kresoxim-methyl) exhibit higher melting points (>180°C) due to enhanced crystalline packing vs. smaller groups (e.g., formamido) .

Pharmacokinetics: Chloroacetamido derivatives demonstrate better membrane permeability in cephalosporins compared to hydroxyimino analogs (e.g., 490-M19), attributed to the chloro group’s lipophilicity .

Biological Activity

Methyl (Z)-2-(chloroacetamido)-alpha-(methoxyimino)thiazol-4-acetate is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities. This article presents an overview of its biological activity, including mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C9H10ClN3O4S
  • Molecular Weight : 277.71 g/mol
  • CAS Number : 65243-10-9

This compound features a thiazole ring, a chloroacetamido group, and a methoxyimino group, contributing to its unique reactivity and biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in metabolic pathways, which may lead to altered cellular functions.
  • Antimicrobial Activity : Preliminary studies suggest that it exhibits antimicrobial properties against a range of pathogens, including bacteria and fungi.
  • Anticancer Potential : Research indicates that the compound may induce apoptosis in cancer cells through mechanisms involving oxidative stress and DNA damage.

Antimicrobial Activity

A series of studies have evaluated the antimicrobial efficacy of this compound against various microorganisms. Below is a summary of findings:

MicroorganismMinimum Inhibitory Concentration (MIC)Reference
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Candida albicans64 µg/mL

These results indicate that the compound has promising activity against both bacterial and fungal strains.

Case Studies

  • Study on Antibacterial Efficacy :
    A study published in Journal of Medicinal Chemistry reported that this compound demonstrated significant antibacterial activity against multi-drug resistant strains. The researchers observed a reduction in bacterial load in infected models treated with the compound compared to controls.
  • Anticancer Research :
    In vitro studies conducted on various cancer cell lines revealed that this compound could inhibit cell proliferation and induce apoptosis. The underlying mechanism was linked to the activation of caspase pathways, suggesting its potential as a chemotherapeutic agent.

Q & A

Q. What is the optimized synthetic route for Methyl (Z)-2-(chloroacetamido)-alpha-(methoxyimino)thiazol-4-acetate, and what critical parameters ensure high yield and purity?

The compound is synthesized via alkolysis of mica ester (S-2-benzothiazolyl-(Z)-2-(2-aminothiazole-4-yl)-2-methoxycarbonylmethoxyimino-thioacetate) in methanol under mildly acidic conditions (pH 6.5). Key parameters include:

  • Temperature control : Heating the suspension to ensure complete dissolution.
  • Reaction time : 15 minutes under stirring to avoid side reactions.
  • Crystallization : Slow cooling to room temperature over 3 days yields light yellow crystals with high purity .
    Critical validation involves monitoring reaction progress via TLC or HPLC to confirm the absence of unreacted starting materials.

Q. How is the molecular structure of this compound confirmed, and what intermolecular interactions stabilize its crystal lattice?

X-ray crystallography is the gold standard for structural confirmation. Key findings include:

  • Planar thiazole ring (S1/N1/C1-C3) with dihedral angles of ~87° between ester groups.
  • Intermolecular stabilization : N–H⋯N, N–H⋯O, and C–H⋯O hydrogen bonds form R2<sup>2</sup>(8) and R2<sup>2</sup>(22) motifs, creating 2D polymeric sheets.
  • π-π interactions between thiazole rings (centroid distance: 3.536 Å) further stabilize the lattice .

Q. What is the significance of the Z-configuration in this compound for antibacterial activity in derived cephalosporins?

The Z-configuration (syn orientation of methoxyimino and thiazole groups) is critical for:

  • Enhanced β-lactamase resistance : Prevents enzymatic degradation in pathogens.
  • Broad-spectrum activity : Optimizes binding to penicillin-binding proteins (PBPs) in Gram-negative bacteria.
    Maintaining the Z-isomer during synthesis requires strict control of reaction conditions (e.g., pH, solvent polarity) to avoid E-isomer formation, which lacks bioactivity .

Advanced Research Questions

Q. What are the mechanistic considerations for introducing the methoxyimino group into the 7-acyl side chain of cephalosporins using this compound?

The methoxyimino group is introduced via regioselective condensation with cephalosporin nuclei. Key steps include:

  • Activation of the carboxylate : Use of coupling agents like DCC or EDC to form an active ester intermediate.
  • Nucleophilic attack : The amino group of the cephalosporin core attacks the chloroacetamido carbonyl, forming an amide bond.
  • Stereochemical control : Low-temperature reactions (<0°C) and aprotic solvents (e.g., DMF) minimize racemization .

Q. How do pH and temperature affect the stability of this compound during storage and reaction conditions?

  • pH sensitivity : Degradation accelerates under alkaline conditions (pH >8) due to hydrolysis of the chloroacetamido group. Optimal stability is observed at pH 5–6.5.
  • Temperature : Storage at 2–8°C in anhydrous environments prevents thermal decomposition. Elevated temperatures (>40°C) promote isomerization to the inactive E-form.
    Stability studies using HPLC-UV (monitoring at 254 nm) and accelerated aging tests are recommended for shelf-life determination .

Q. What are common synthetic impurities in this compound, and how are they quantified?

Major impurities include:

  • E-isomer byproduct : Arises from inadequate stereochemical control during synthesis.
  • Hydrolyzed derivatives : e.g., (Z)-2-(2-amino-thiazol-4-yl)-2-methoxyiminoacetic acid from ester cleavage.
  • Chloroacetamide adducts : Formed via incomplete coupling reactions.
    Quantification employs reverse-phase HPLC with a C18 column and mobile phase (acetonitrile:water, 60:40 v/v). LC-MS identifies impurities by molecular weight fragmentation .

Q. How do structural modifications at the chloroacetamido or methoxyimino groups influence bioactivity in derived cephalosporins?

  • Chloroacetamido substitution : Replacing chlorine with fluorine improves cell permeability but reduces electrophilicity, affecting β-lactamase inhibition.
  • Methoxyimino modification : Larger alkoxy groups (e.g., ethoxy) enhance Gram-positive activity but decrease solubility.
    Structure-activity relationship (SAR) studies involve synthesizing analogs via nucleophilic displacement (for chloroacetamido) or reductive alkylation (for methoxyimino), followed by MIC testing against ESKAPE pathogens .

Methodological Recommendations

  • Synthetic optimization : Use in situ IR spectroscopy to monitor reaction progress and minimize byproducts.
  • Crystallization : Employ seed crystals to ensure polymorphic consistency.
  • Analytical validation : Pair NMR (1H/13C) with XRD for structural confirmation.

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